DL-LEUCINE-D10-N-FMOC

Description

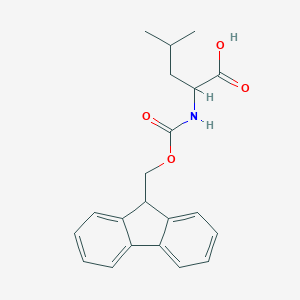

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860520 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126727-03-5, 35661-60-0 | |

| Record name | N-9-Fluorenylmethoxycarbonyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126727-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC334290 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Role of DL-Leucine-D10-N-FMOC in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DL-Leucine-D10-N-FMOC is a deuterated and Fmoc-protected form of the essential amino acid leucine. Its unique chemical structure makes it a valuable tool in various research applications, particularly in quantitative proteomics, drug metabolism studies, and peptide synthesis. This technical guide provides an in-depth overview of its core applications, complete with experimental protocols and data presentation to facilitate its integration into research workflows.

Core Applications in Research

The primary utility of this compound stems from its nature as a stable isotope-labeled compound with a readily removable protecting group. This allows for its use in three main areas:

-

Internal Standard for Quantitative Analysis: In mass spectrometry-based quantification, particularly LC-MS, this compound and its derivatives serve as ideal internal standards.[1] Because it is chemically identical to its natural counterpart but has a greater mass due to the ten deuterium atoms, it can be distinguished by a mass spectrometer.[2] This allows for accurate quantification of leucine and related compounds in complex biological matrices by correcting for variations in sample preparation and instrument response.

-

Tracer in Metabolic and Pharmacokinetic Studies: The deuterium labeling makes this compound an effective tracer for in vivo and in vitro studies.[1] Researchers can track the metabolic fate of leucine, investigate protein kinetics, and study the pharmacokinetic profiles of drugs containing a leucine moiety.[3]

-

Building Block for Isotope-Labeled Peptides: The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a crucial protecting group in solid-phase peptide synthesis (SPPS).[4] this compound is used as a building block to introduce a stable isotope label into a specific position within a synthetic peptide.[5][6] These "heavy" peptides are then used as internal standards for the highly accurate quantification of proteins and their post-translational modifications in proteomics research.[7]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound and its application in LC-MS/MS are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₃D₁₀NO₄ | [1] |

| Molecular Weight | 363.47 g/mol | [1][5] |

| Chemical Purity | ≥98% | [5] |

| Isotopic Purity | ≥98 atom % D | [8] |

Table 2: Representative LC-MS/MS Parameters for Leucine Quantification using a D10-Labeled Internal Standard

| Parameter | Analyte (Leucine) | Internal Standard (Leucine-D10) | Reference(s) |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | [2] |

| Precursor Ion (m/z) | 132.1 | 142.1 | [2] |

| Product Ion (m/z) | 86.1 | 96.1 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide protocols for its use as an internal standard and as a building block in peptide synthesis.

Protocol 1: Use of Leucine-D10 as an Internal Standard for LC-MS/MS Quantification in Plasma

This protocol outlines the procedure for quantifying leucine in plasma samples using a deuterated leucine internal standard.

1. Materials and Reagents:

-

Plasma samples, calibration standards, and quality control (QC) samples

-

D-Leucine-D10 (or an appropriate D10-leucine variant) for the internal standard (IS) working solution (e.g., 10 µg/mL)

-

30% Sulfosalicylic acid for protein precipitation

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Microcentrifuge tubes

2. Sample Preparation:

-

Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Leucine-D10 internal standard working solution to each tube and vortex briefly.

-

To precipitate proteins, add 10 µL of 30% sulfosalicylic acid to each tube.[2][9]

-

Vortex the mixture for 30 seconds.

-

Transfer 50 µL of the clear supernatant to a new tube.

-

Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: A UPLC or HPLC system capable of gradient elution.

-

Column: A C18 reverse-phase column is typically used.

-

Gradient: An optimized gradient of Mobile Phase A and B is used to separate leucine from other amino acids and matrix components.

-

MS System: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor the transitions specified in Table 2.

Protocol 2: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general steps of Fmoc-based SPPS for incorporating the labeled leucine into a peptide chain.

1. Materials and Reagents:

-

Appropriate resin (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide)

-

This compound and other required Fmoc-protected amino acids

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Collidine)

-

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA-based)

-

Diethyl ether for precipitation

2. Synthesis Cycle (for each amino acid addition):

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-20 minutes.

-

Drain the solution and repeat the piperidine treatment once more.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve this compound (or the next amino acid in the sequence) and the coupling reagent in DMF.

-

Add the base (e.g., DIPEA) to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours to allow the coupling reaction to complete.

-

Drain the coupling solution and wash the resin with DMF.

-

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

3. Cleavage and Purification:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin.

-

Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove side-chain protecting groups.

-

Incubate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide using reverse-phase HPLC.

Visualizing Workflows and Pathways

To further clarify the role of this compound, the following diagrams illustrate key workflows and a relevant biological pathway.

The unlabeled counterpart of this molecule, Fmoc-leucine, is known to be a selective modulator of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of metabolism.[10] this compound could potentially be used in studies related to this pathway.

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]

- 8. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

DL-LEUCINE-D10-N-FMOC chemical structure and properties

An In-depth Technical Guide to DL-Leucine-d10-N-FMOC

This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, a deuterated and protected form of the essential amino acid leucine. This information is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for various analytical applications.

Chemical Structure and Properties

This compound is a synthetic derivative of DL-Leucine in which ten hydrogen atoms have been replaced with deuterium, and the amino group is protected by a fluorenylmethyloxycarbonyl (FMOC) group.[] This labeling with heavy isotopes of hydrogen makes it a valuable tool in mass spectrometry-based quantitative analysis and as a tracer in metabolic research.[2] The FMOC protecting group is widely used in solid-phase peptide synthesis to prevent unwanted reactions at the amino terminus of the amino acid.

The presence of deuterium atoms results in a higher molecular weight compared to the unlabeled compound, providing a distinct mass shift that is crucial for its use as an internal standard in techniques like NMR, GC-MS, or LC-MS.[2]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Properties

| Property | Value |

| Molecular Formula | C21H13D10NO4[2] |

| Molecular Weight | 363.47 g/mol [2][3][4] |

| Synonyms | FMOC-DL-leucine-d10, FMOC-DL-Leu-OH-d10[] |

| Form | Solid |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification |

| Chemical Purity | ≥95% by HPLC[], 98%[3][4] |

| Isotopic Purity | 98 atom % D[] |

Table 3: Identification Numbers

| Identifier | Labeled Compound | Unlabeled Compound |

| CAS Number | 1190594-22-9[3][4][5] | 35661-60-0[3][4][5] |

Applications

This compound is primarily used as an internal standard in quantitative proteomics and metabolomics studies.[2][3] The deuterium labeling allows for the precise measurement of the corresponding unlabeled leucine in biological samples. Its applications extend to biomolecular NMR and the synthesis of isotope-labeled peptides for use in mass spectrometry-based protein quantitation.[3]

Storage and Handling

For optimal stability, this compound should be stored under recommended conditions, which typically involve refrigeration (+2°C to +8°C), desiccation, and protection from light.[3] It is important to refer to the supplier's safety data sheet (SDS) for detailed handling and storage instructions.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound, highlighting the core leucine structure, the ten deuterium atoms (represented as 'D'), and the N-terminal FMOC protecting group.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to Stable Isotope Labeling with Deuterated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling with deuterated amino acids, a powerful technique for studying proteome dynamics. This method, often utilizing heavy water (D₂O) as a source of deuterium, offers a robust and cost-effective approach to measure protein synthesis and degradation rates, providing critical insights into cellular homeostasis, disease mechanisms, and the mode of action of therapeutic agents.

Core Principles of Deuterium Labeling

Stable isotope labeling with deuterated amino acids is a metabolic labeling technique where organisms or cells are cultured in a medium containing a source of deuterium, the stable heavy isotope of hydrogen. The most common and cost-effective method involves replacing a fraction of the water (H₂O) in the cell culture medium or drinking water for animal studies with deuterium oxide (D₂O), also known as heavy water.[1]

The fundamental principle lies in the metabolic incorporation of deuterium into the carbon-hydrogen bonds of non-essential amino acids during their de novo synthesis.[2][3] These newly synthesized, deuterium-labeled amino acids are then utilized by the cellular machinery for protein synthesis. As new proteins are synthesized, they become "heavy" due to the incorporated deuterium, leading to a measurable increase in their mass. This mass shift is detected by mass spectrometry (MS), allowing for the quantification of newly synthesized proteins over time.[2]

The rate of incorporation of these deuterated amino acids into the proteome is a direct measure of the protein synthesis rate. By monitoring the change in the isotopic distribution of peptides over time, researchers can calculate the fractional synthesis rate (FSR) and subsequently the turnover rate or half-life of individual proteins on a proteome-wide scale.[4][5]

Advantages of Deuterium Labeling:

-

Cost-Effectiveness: D₂O is significantly less expensive than other stable isotope-labeled amino acids, making large-scale and long-term studies more feasible.[1][6]

-

Versatility: The method is applicable to a wide range of biological systems, from cell cultures to whole organisms, as D₂O can be easily administered in drinking water.[2][7]

-

Minimal Perturbation: Low concentrations of D₂O (typically 4-8%) in cell culture media have minimal effects on cell growth and physiology.

-

Universal Labeling of Non-Essential Amino Acids: Deuterium from D₂O is incorporated into multiple non-essential amino acids, providing broad labeling of the proteome.[2][8]

Experimental Workflows and Protocols

A typical experimental workflow for stable isotope labeling with deuterated amino acids in cell culture involves several key stages: metabolic labeling, sample preparation, and mass spectrometry analysis, followed by data analysis.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with D₂O

-

Cell Culture: Culture mammalian cells in standard growth medium to the desired confluency.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the standard growth medium with a specific concentration of D₂O (typically 4-8% v/v). Ensure the D₂O is sterile-filtered.

-

Initiation of Labeling: Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the pre-warmed D₂O-containing labeling medium.

-

Time-Course Experiment: Incubate the cells for various durations (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-dependent incorporation of deuterium. For each time point, harvest the cells.

Protocol 2: Protein Extraction, Reduction, Alkylation, and Digestion

-

Cell Harvesting and Lysis:

-

For adherent cells, wash with ice-cold PBS and scrape the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay). This is crucial for equal protein loading.

-

Reduction and Alkylation:

-

Take a standardized amount of protein (e.g., 100 µg) from each sample.

-

Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.[9]

-

Cool the samples to room temperature.

-

Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[9]

-

-

Tryptic Digestion:

-

Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants (e.g., urea to < 1 M).

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Protocol 3: LC-MS/MS Analysis

-

Peptide Cleanup: Desalt the digested peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts and other interfering substances.

-

LC-MS/MS Acquisition:

-

Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.

-

Chromatography: Use a reverse-phase column with a gradient of increasing acetonitrile concentration to separate the peptides. A typical gradient might run from 2% to 40% acetonitrile over 60-120 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

-

MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 350-1500 with a high resolution (e.g., 60,000).

-

MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., using higher-energy collisional dissociation - HCD) and acquire tandem mass spectra (MS/MS) for peptide identification.

-

-

Data Presentation and Analysis

The analysis of data from deuterium labeling experiments involves specialized bioinformatics tools to deconvolve the complex isotopic patterns and calculate protein turnover rates.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from deuterium labeling experiments as reported in the literature.

| Parameter | Value | Cell Line/Organism | Reference |

| Median Protein Half-life | 16.7–17.5 hours | AC16 (human cardiomyocyte) | [10] |

| ~20 hours | HeLa | [11] | |

| Deuterium Incorporation into Non-Essential Amino Acids (Mole % Monolabeled) | |||

| Alanine | 34.63 ± 1.090 | Japanese quail | [12] |

| Glycine | 20.28 ± 1.24 | Japanese quail | [12] |

| Serine | 26.07 ± 0.539 | Japanese quail | [12] |

| Proline | 6.47 ± 0.914 | Japanese quail | [12] |

| Glutamic Acid | 26.69 ± 2.46 | Japanese quail | [12] |

| Aspartic Acid | 10.33 ± 0.246 | Japanese quail | [12] |

| Amino Acid | Main-Chain Deuteration Level (%) | Average Deuteration Level (including side chain, %) |

| Glycine | 91.0 | 91.0 |

| Phenylalanine | 96.8 | 80.7 |

| Histidine | 98.6 | 82.5 |

| Alanine | 97.0 | - |

| Valine | 96.5 | - |

| Leucine | 96.5 | - |

| Isoleucine | 97.5 | - |

| Proline | 98.6 | 61.8 |

Data from direct deuteration experiments, which can inform on the potential for labeling.[13]

Data Analysis Workflow

The calculation of the fractional synthesis rate (FSR) is a key step. It is determined by the ratio of the enrichment of the product (the newly synthesized protein) to the enrichment of the precursor (the deuterium-labeled amino acid pool).[4] The turnover rate constant (k) is then derived by fitting the FSR data over time to a single exponential kinetic model. The protein half-life (t½) can be calculated from the turnover rate constant using the formula: t½ = ln(2)/k.

Applications in Signaling Pathway Analysis

Measuring protein turnover provides a dynamic view of cellular processes and can offer significant insights into the regulation of signaling pathways. Changes in the synthesis or degradation rates of key signaling proteins can indicate the activation or inhibition of a pathway.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids.[14][15] By measuring protein turnover, researchers can assess the downstream effects of mTOR activation or inhibition. For instance, activation of mTORC1 typically leads to an increase in the synthesis of proteins involved in translation and ribosome biogenesis.

Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is the primary mechanism for targeted protein degradation in eukaryotic cells.[16] Proteins are marked for degradation by the attachment of ubiquitin chains, which targets them to the proteasome for destruction. Deuterium labeling can be used to study the effects of modulating this pathway. For example, inhibition of the proteasome would be expected to lead to a decrease in the degradation rate (and thus an increase in the measured half-life) of many proteins.

Conclusion

Stable isotope labeling with deuterated amino acids, particularly using D₂O, is a powerful and accessible method for the quantitative analysis of proteome dynamics. Its application provides valuable data on protein synthesis and degradation rates, which are fundamental to understanding cellular physiology and the mechanisms of disease and drug action. The detailed protocols and data analysis workflows presented in this guide offer a framework for researchers to implement this technique in their studies, paving the way for new discoveries in basic and translational research.

References

- 1. GIST Scholar: Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review [scholar.gist.ac.kr]

- 2. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of protein turnover rates by heavy water labeling of nonessential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Average turnover rate of protein in HeLa cell - Human Homo sapiens - BNID 109937 [bionumbers.hms.harvard.edu]

- 12. journals.physiology.org [journals.physiology.org]

- 13. biorxiv.org [biorxiv.org]

- 14. mTOR - Wikipedia [en.wikipedia.org]

- 15. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

DL-LEUCINE-D10-N-FMOC molecular weight and formula

This guide provides essential technical data for DL-LEUCINE-D10-N-FMOC, a deuterated and Fmoc-protected form of the amino acid leucine. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for applications such as tracers in metabolic studies or as internal standards for quantitative analysis by mass spectrometry.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for accurate experimental design, solution preparation, and data interpretation.

| Parameter | Value |

| Chemical Formula | C₂₁H₁₃D₁₀NO₄ |

| Descriptive Formula | (CD₃)₂CDCD₂CD(NH-FMOC)COOH |

| Molecular Weight | 363.47 - 363.48 g/mol [][2][3][4] |

Experimental Context and Applications

This compound serves as a stable isotope-labeled analog of N-Fmoc-DL-leucine. The incorporation of ten deuterium atoms results in a significant mass shift, making it an ideal internal standard for chromatographic and mass spectrometric analysis of its unlabeled counterpart. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is standard in peptide synthesis, allowing for its use in complex synthetic workflows.

Key Applications Include:

-

Internal Standard: Used in LC-MS or GC-MS to accurately quantify the concentration of unlabeled leucine or its derivatives in complex biological matrices.

-

Tracer Studies: Employed in metabolic research to trace the uptake and fate of leucine in cellular or whole-organism systems.

Structural Representation

The chemical structure of this compound is composed of three primary moieties: the deuterated leucine core, the fluorenylmethoxycarbonyl (Fmoc) protecting group, and the carboxylic acid functional group. The diagram below illustrates the logical relationship between these components.

Caption: Logical structure of this compound.

References

An In-depth Technical Guide to Understanding Kinetic Isotope Effects with D-Leucine-D10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) with a specific focus on the application of D-Leucine-D10 in research and drug development. The substitution of hydrogen atoms with their heavier isotope, deuterium, in D-Leucine subtly alters its physicochemical properties, leading to significant changes in reaction kinetics. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms, improving drug metabolism, and tracing metabolic pathways.

The Core Principle: The Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. This difference in reaction rate arises from the difference in the zero-point vibrational energy of the chemical bonds. A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Protected Deuterated Leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-protected deuterated leucine, a critical building block in modern drug discovery and development. The incorporation of deuterium into peptide-based therapeutics can significantly enhance their metabolic stability and pharmacokinetic properties. This document outlines detailed experimental protocols for the deuteration of leucine, its subsequent N-terminal Fmoc protection, and rigorous purification and analytical methods to ensure high purity and isotopic enrichment.

Introduction

Stable isotope-labeled amino acids, particularly deuterated analogues, are invaluable tools in pharmaceutical research. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes involving C-H bond cleavage. This "kinetic isotope effect" can result in improved drug efficacy and reduced dosing frequency. Fmoc-protected deuterated leucine is a key reagent for the solid-phase peptide synthesis (SPPS) of novel peptide drug candidates with enhanced therapeutic profiles.

This guide details a robust two-stage process for the preparation of high-purity Fmoc-deuterated leucine, beginning with the catalytic deuteration of leucine followed by the standard Fmoc protection of the resulting isotopically enriched amino acid.

Synthesis and Purification Workflow

The overall process for synthesizing and purifying Fmoc-protected deuterated leucine can be broken down into several key stages, from the initial deuteration of the starting material to the final analysis of the purified product.

Caption: Overall workflow for the synthesis and purification of Fmoc-protected deuterated leucine.

Experimental Protocols

Stage 1: Catalytic Deuteration of Leucine

This protocol describes a general method for the deuteration of leucine via hydrogen-deuterium exchange catalyzed by palladium on carbon (Pd/C) in heavy water (D₂O).

Materials:

-

L-Leucine

-

10% Palladium on Carbon (Pd/C)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

High-pressure reaction vessel (e.g., Parr autoclave)

-

Celite®

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine L-leucine (1.0 eq) and 10% Pd/C (10-20% w/w of leucine).

-

Solvent Addition: Add D₂O to the vessel to dissolve the leucine.

-

Deuterium Atmosphere: Seal the vessel and purge several times with deuterium gas (D₂). Pressurize the vessel with D₂ gas (pressure may vary, consult specific literature for optimal conditions).

-

Heating and Stirring: Heat the reaction mixture to a specified temperature (e.g., 100-150°C) with vigorous stirring for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of proton signals.

-

Work-up: After cooling the reaction to room temperature, carefully vent the D₂ gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with D₂O.

-

Solvent Removal: Remove the D₂O from the filtrate under reduced pressure to obtain the crude deuterated leucine as a solid.

-

Drying: Dry the deuterated leucine under high vacuum to remove any residual D₂O.

Stage 2: Fmoc Protection of Deuterated Leucine

This protocol details the N-terminal protection of the synthesized deuterated leucine using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).

Materials:

-

Deuterated Leucine (from Stage 1)

-

Fmoc-OSu (1.05 eq)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution of Deuterated Leucine: Dissolve the deuterated leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) in a round-bottom flask with stirring.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone. Add this solution dropwise to the stirred deuterated leucine solution at room temperature over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the deuterated leucine is consumed.

-

Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl. A white precipitate of crude Fmoc-deuterated leucine will form.

-

Extraction: Extract the product from the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-deuterated leucine as a white solid.

Stage 3: Purification of Fmoc-Deuterated Leucine

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method. For very high purity requirements, preparative HPLC can be employed.

3.3.1. Recrystallization Protocol

Materials:

-

Crude Fmoc-Deuterated Leucine

-

Toluene (or a suitable solvent system like ethanol/water)

-

Heptane (optional, as an anti-solvent)

Procedure:

-

Dissolution: Dissolve the crude Fmoc-deuterated leucine in a minimal amount of hot toluene.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If needed, scratch the inside of the flask or add a seed crystal.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold toluene or a mixture of cold toluene and heptane.

-

Drying: Dry the purified Fmoc-deuterated leucine under vacuum.

3.3.2. Preparative HPLC Protocol

For exacting purity requirements, preparative reversed-phase HPLC can be utilized.

Typical Conditions:

-

Column: C18 preparative column (e.g., 20 x 250 mm, 10 µm).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]

-

Gradient: A shallow gradient of acetonitrile in water, optimized based on an analytical HPLC run.

-

Detection: UV at 265 nm (for the Fmoc group).[2]

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Post-Purification: Combine the pure fractions and lyophilize to obtain the final product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of Fmoc-protected deuterated leucine.

Table 1: Synthesis Parameters and Expected Outcomes

| Parameter | Deuteration of Leucine | Fmoc Protection of Deuterated Leucine |

| Key Reagents | L-Leucine, D₂O, Pd/C | Deuterated Leucine, Fmoc-OSu, NaHCO₃ |

| Solvent System | D₂O | Acetone/Water |

| Reaction Temperature | 100-150°C | Room Temperature |

| Reaction Time | 24-48 hours | 4-6 hours |

| Typical Yield | >90% | 85-95% |

| Isotopic Enrichment | >98% | Maintained from starting material |

Table 2: Purity and Characterization Data of Final Product

| Analytical Method | Specification | Purpose |

| Appearance | White to off-white solid | Visual Inspection |

| Chemical Purity (HPLC) | ≥99.0% | To quantify chemical impurities |

| Enantiomeric Purity (Chiral HPLC) | ≥99.5% | To ensure the absence of the L-enantiomer |

| Isotopic Enrichment (NMR/MS) | ≥98% | To confirm the level of deuteration |

| Structure Confirmation (¹H NMR, ¹³C NMR, MS) | Conforms to structure | To verify the chemical identity |

Quality Control and Analysis

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final Fmoc-protected deuterated leucine.

Chemical Purity Assessment by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for determining the chemical purity of the final product.

Caption: Workflow for chemical purity analysis by HPLC.

Isotopic Enrichment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for confirming the isotopic enrichment and the chemical structure.

-

¹H NMR: The degree of deuteration can be estimated by the reduction or absence of proton signals at the deuterated positions.

-

²H NMR: Directly detects the presence and chemical environment of deuterium atoms.

-

Mass Spectrometry (e.g., LC-MS): Provides the molecular weight of the compound, confirming the incorporation of deuterium. High-resolution mass spectrometry can be used to determine the distribution of different isotopologues (d₀, d₁, d₂, etc.).

Caption: Analytical workflow for isotopic enrichment and structural confirmation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of Fmoc-protected deuterated leucine. The detailed protocols and analytical methods described herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce high-quality, isotopically enriched building blocks for advanced peptide synthesis. The successful incorporation of these deuterated amino acids into peptide drug candidates holds significant promise for the development of next-generation therapeutics with improved pharmacokinetic profiles.

References

The Chemical Foundation of Fmoc Protection

An In-depth Technical Guide on the Core Role of the Fmoc Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that is fundamental to creating synthetic peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption is due to its unique lability under mild basic conditions, which permits an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1][2] This orthogonality is critical for the selective deprotection required for successful peptide synthesis.[1] This technical guide provides a comprehensive overview of the principles of Fmoc chemistry, detailed experimental protocols, and key data for professionals in the field.

The Fmoc group is an amine-protecting group attached to the N-terminus of an amino acid.[1] Its defining characteristic is its stability under acidic conditions and its susceptibility to cleavage by a mild base, typically a secondary amine like piperidine, through a β-elimination mechanism.[1][3] This reaction is both rapid and clean.[1] The stability of the Fmoc group towards acid is a significant advantage, as it allows for the use of acid-labile protecting groups (e.g., Boc, tBu, Trt) for the amino acid side chains.[1][][5] This difference in lability—base-labile for the N-terminus and acid-labile for the side chains—is the basis of the Fmoc/tBu orthogonal strategy, which is the most widely used method for producing synthetic peptides today.[5][6]

The Cyclical Workflow of Fmoc-Based SPPS

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support or resin.[1][7] This allows reaction by-products and excess reagents to be removed at each step by simple filtration and washing.[7] Each cycle consists of four primary steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a mild base, exposing a free amine.[8]

-

Washing: The resin is thoroughly washed with a solvent like dimethylformamide (DMF) to remove the deprotection reagent and by-products.[2]

-

Amino Acid Coupling: The carboxyl group of the next incoming Fmoc-protected amino acid is activated and then reacted with the free amine on the resin to form a new peptide bond.[6][8]

-

Washing: A final wash removes excess reagents and by-products before the next cycle begins.[6]

This cycle is repeated until the desired peptide sequence is fully assembled.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: DL-Leucine-d10-N-Fmoc in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-Leucine-d10-N-Fmoc, a deuterated and Fmoc-protected form of the amino acid leucine. It serves as a crucial building block in synthetic chemistry, particularly in the fields of proteomics, drug discovery, and metabolic research. The incorporation of both a stable isotope label (deuterium) and a D,L-racemic mixture offers unique advantages for creating peptides with enhanced stability and for use as internal standards in quantitative analysis.

Core Concepts and Applications

This compound is a specialized chemical reagent used primarily in solid-phase peptide synthesis (SPPS). The key features of this compound are:

-

Fmoc Protecting Group: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its primary function is to prevent unwanted reactions at the amino group of leucine during the peptide chain elongation process. The mild deprotection conditions required for Fmoc removal are a key advantage, preserving the integrity of the growing peptide.

-

Deuterium Labeling (d10): The ten deuterium atoms on the leucine side chain make the molecule "heavy." This isotopic labeling is critical for various analytical techniques, particularly mass spectrometry (MS).[][2][3] When incorporated into a peptide, it allows for clear differentiation from its non-labeled counterpart, enabling precise quantification in complex biological samples.[2] Deuteration can also enhance the metabolic stability of peptides by altering their pharmacokinetic profiles.[4][5]

-

DL-Racemic Mixture: The presence of both D- and L-enantiomers of leucine is significant. The incorporation of D-amino acids into peptides is a well-established strategy to increase their resistance to proteolytic degradation by enzymes, which typically recognize and cleave L-amino acids.[6][7][8] This enhanced stability can lead to a longer half-life and improved bioavailability of peptide-based drugs.[6][7]

The primary applications of this compound include:

-

Internal Standards: Peptides synthesized with this compound are ideal internal standards for quantitative proteomics and metabolomics studies using mass spectrometry.[5]

-

Drug Development: It is used in the synthesis of peptide libraries and therapeutic peptide candidates with increased stability against enzymatic degradation.[6][7][8]

-

Metabolic Tracing: The deuterium label allows for the tracing of metabolic pathways of leucine and its metabolites.[][3]

-

Biomolecular NMR: Deuterated compounds are used in nuclear magnetic resonance (NMR) studies to probe the structure and dynamics of proteins and peptides.[9][10]

Physicochemical Properties and Supplier Information

While a specific CAS number for this compound is not consistently assigned, the CAS number for the unlabeled DL-Leucine-N-Fmoc is 126727-03-5. Several suppliers offer the deuterated compound.

| Property | Value |

| Molecular Formula | (CD3)2CDCD2CD(NH-FMOC)COOH |

| Molecular Weight | Approximately 363.48 g/mol |

| Isotopic Enrichment | Typically ≥98 atom % D |

| Chemical Purity | Generally ≥98% |

| Appearance | White to off-white solid |

| Storage Conditions | Store refrigerated (+2°C to +8°C), desiccated, and protected from light. |

Prominent Suppliers:

-

LGC Standards

-

BOC Sciences

-

CDN Isotopes

-

MedChemExpress

-

Cambridge Isotope Laboratories (provides the L-form)

Experimental Protocols

The primary experimental application of this compound is its use in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of a this compound residue into a peptide chain.

Table 2: Generalized Protocol for Fmoc-SPPS

| Step | Procedure |

| 1. Resin Swelling | The solid support resin (e.g., Rink amide, Wang) is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM). |

| 2. Fmoc Deprotection | The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a short initial treatment followed by a longer one. The resin is then washed thoroughly with DMF. |

| 3. Amino Acid Coupling | This compound is activated using a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) in DMF. The activated amino acid solution is then added to the resin and allowed to react to form a new peptide bond. |

| 4. Washing | The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts. |

| 5. Repeat Cycle | Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain. |

| 6. Final Deprotection | After the final amino acid has been coupled, the N-terminal Fmoc group is removed as described in step 2. |

| 7. Cleavage and Side-Chain Deprotection | The synthesized peptide is cleaved from the solid support resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water, triisopropylsilane). |

| 8. Peptide Precipitation and Purification | The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). |

Visualizing Workflows and Concepts

The following diagrams illustrate key processes and logical relationships relevant to the use of this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Caption: Advantages of incorporating DL-Leucine-d10 into peptides.

References

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. L-Leucine-ð-Fmoc (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. L-Leucine-N-Fmoc (D₁₀, 98%) - Amerigo Scientific [amerigoscientific.com]

The Role of Deuterated Standards in Mass Spectrometry: A Technical Guide

Mass spectrometry (MS) has become an indispensable tool in analytical science, offering unparalleled sensitivity and selectivity for the quantification of molecules in complex mixtures. However, the accuracy and reliability of MS-based quantification can be significantly influenced by various factors, including matrix effects, instrument variability, and sample preparation inconsistencies. To mitigate these challenges, the use of internal standards is crucial. Among the various types of internal standards, deuterated standards, which are isotopically labeled analogs of the analyte, have emerged as the gold standard for quantitative mass spectrometry. This guide provides an in-depth exploration of the applications, principles, and methodologies associated with the use of deuterated standards in mass spectrometry.

The Principle of Isotope Dilution Mass Spectrometry

The use of deuterated standards is based on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of a deuterated standard is added to the sample at the beginning of the analytical workflow. The deuterated standard is chemically identical to the analyte of interest but has a different mass due to the substitution of one or more hydrogen atoms with deuterium. Because the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the deuterated standard, accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.

Advantages of Using Deuterated Standards

The co-elution of the analyte and its deuterated analog in liquid chromatography (LC) is a key advantage, as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement. This co-elution is a result of the nearly identical physicochemical properties of the two molecules. The slight difference in mass allows for their distinct detection by the mass spectrometer.

Applications in Drug Development and Clinical Research

Deuterated standards are extensively used in regulated bioanalysis for pharmacokinetic (PK) and toxicokinetic (TK) studies. The high accuracy and precision afforded by these standards are essential for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA). They are also critical in therapeutic drug monitoring (TDM) for optimizing patient dosing regimens and in clinical diagnostics for the accurate measurement of endogenous biomarkers.

Quantitative Performance Metrics

The use of deuterated internal standards significantly improves the performance of quantitative mass spectrometry assays. The following table summarizes typical performance metrics for an LC-MS/MS assay with and without a deuterated internal standard.

| Performance Metric | Without Deuterated Standard | With Deuterated Standard |

| Precision (%CV) | 5-15% | <5% |

| Accuracy (%Bias) | ±10-20% | ±5% |

| Linearity (r²) | >0.99 | >0.995 |

| Lower Limit of Quantification (LLOQ) | Variable | Lower and more consistent |

Note: These are representative values and can vary depending on the specific assay and matrix.

Experimental Protocol: Quantification of a Small Molecule Drug in Plasma

This section outlines a general protocol for the quantification of a hypothetical small molecule drug, "DrugX," in human plasma using its deuterated analog, "DrugX-d4," as an internal standard.

1. Materials and Reagents:

-

DrugX and DrugX-d4 reference standards

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN) with 0.1% formic acid (FA)

-

Water with 0.1% formic acid (FA)

-

Methanol (MeOH)

-

96-well deep-well plates

-

Centrifuge

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

2. Preparation of Standard Solutions:

-

Prepare primary stock solutions of DrugX and DrugX-d4 in MeOH at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of DrugX by serial dilution of the primary stock solution with 50:50 ACN:water. These will be used to create the calibration curve.

-

Prepare a working internal standard (IS) solution of DrugX-d4 at a concentration of 100 ng/mL in 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well deep-well plate.

-

Add 200 µL of the IS working solution (100 ng/mL DrugX-d4 in ACN with 0.1% FA) to all wells except for the blank matrix samples (to which 200 µL of ACN with 0.1% FA is added).

-

Vortex the plate for 2 minutes to precipitate plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% FA

-

Mobile Phase B: ACN with 0.1% FA

-

Gradient: A suitable gradient to separate DrugX from matrix components (e.g., 5% to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

DrugX: e.g., Q1: 350.2 m/z -> Q3: 180.1 m/z

-

DrugX-d4: e.g., Q1: 354.2 m/z -> Q3: 184.1 m/z

-

-

Optimize MS parameters (e.g., declustering potential, collision energy) for both DrugX and DrugX-d4.

-

5. Data Analysis:

-

Integrate the peak areas for the MRM transitions of DrugX and DrugX-d4.

-

Calculate the peak area ratio (PAR) of DrugX to DrugX-d4 for all samples, standards, and QCs.

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Use a linear regression model with a 1/x² weighting to fit the calibration curve.

-

Determine the concentration of DrugX in the unknown samples and QCs by back-calculating from the calibration curve using their measured PARs.

Conclusion

Deuterated internal standards are an essential component of modern quantitative mass spectrometry. Their ability to compensate for a wide range of analytical variabilities ensures the highest level of accuracy, precision, and robustness. From fundamental research to regulated drug development and clinical diagnostics, the application of deuterated standards in isotope dilution mass spectrometry provides a reliable framework for obtaining high-quality quantitative data.

Metabolic Fate of D-Isomers of Amino Acids in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While L-amino acids are the well-established building blocks of proteins and central to cellular metabolism, their chiral counterparts, D-amino acids, are increasingly recognized for their significant biological roles and metabolic impact in mammalian systems. Historically considered rare or even toxic in higher organisms, recent advancements in analytical techniques have unveiled the presence and dynamic metabolism of various D-amino acids in cell culture, influencing a range of cellular processes from signaling to oxidative stress. This technical guide provides a comprehensive overview of the metabolic fate of D-isomers of amino acids in common cell culture models, including HeLa, MCF-7, and HepG2 cells. It details their uptake, enzymatic conversion, and downstream cellular effects, supported by quantitative data, experimental protocols, and visual workflows to aid researchers in this burgeoning field.

Core Concepts: Uptake and Initial Metabolism

The journey of a D-amino acid in a cell culture environment begins with its transport across the cell membrane. Unlike their L-isomers, for which numerous high-affinity transporters exist, the cellular uptake of D-amino acids is generally less efficient and can occur through various mechanisms, including passive diffusion and transport by specific carriers that exhibit stereoselectivity. For instance, while some transporters like ASCT2 show comparable kinetic parameters for L- and D-serine, others like LAT1 have a higher affinity for L-amino acids[1]. The concentration of D-amino acids in the culture medium and the specific cell type significantly influence their uptake[1][2].

Once inside the cell, the primary metabolic pathway for most D-amino acids in mammalian cells is oxidative deamination, a reaction catalyzed by two key flavoenzymes: D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO) .

-

D-amino acid oxidase (DAO) has a broad substrate specificity, acting on neutral and polar D-amino acids such as D-alanine, D-serine, D-proline, and D-leucine[3].

-

D-aspartate oxidase (DDO) is highly specific for acidic D-amino acids, primarily D-aspartate and D-glutamate.

The enzymatic reaction catalyzed by these oxidases yields three products: an α-keto acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂). The α-keto acids can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production or be used as precursors for the synthesis of other molecules, including their L-amino acid counterparts through the action of aminotransferases.

Quantitative Insights into D-Amino Acid Metabolism

The metabolic fate and impact of D-amino acids can vary significantly between different cell lines. The following tables summarize key quantitative data found in the literature for HeLa, MCF-7, and HepG2 cells.

Table 1: Intracellular Concentrations and Uptake/Release of D-Amino Acids in Cancer vs. Non-tumorigenic Cells

| D-Amino Acid | Cell Line | Observation | Reference |

| D-Aspartate | MCF-7 | Up to 22-fold higher concentration compared to non-tumorigenic MCF-10A cells.[4][5] | [4][5] |

| D-Serine | MCF-7 | Up to 22-fold higher concentration compared to MCF-10A cells.[4][5] | [4][5] |

| D-Glutamate | MCF-7 | Up to 22-fold higher concentration compared to MCF-10A cells.[4] | [4] |

| D-Alanine | MCF-7 | Higher concentration compared to MCF-10A cells.[4] | [4] |

| D-Aspartate | MCF-7 | Uptake from culture medium observed.[4] | [4] |

| D-Alanine | MCF-7 | Uptake from culture medium observed.[4] | [4] |

| D-Serine | MCF-7 | Release into culture medium observed.[4] | [4] |

| D-Isoleucine | MCF-7 | Net uptake in high glucose medium.[2] | [2] |

| D-Phenylalanine | MCF-7 | Net uptake in high glucose medium.[2] | [2] |

| D-Lysine | MCF-7 | Net uptake in high glucose medium.[2] | [2] |

| D-Phenylalanine | HCT116 | Consumed from culture medium.[6] | [6] |

| D-Leucine | HCT116 | Consumed from culture medium.[6] | [6] |

Table 2: Cytotoxicity of D-Amino Acids and Derivatives in Different Cell Lines

| Compound | Cell Line | IC₅₀ Value | Reference |

| D-Leucine | MCF-7 | Inhibitory effect at 50 mM.[4] | [4] |

| GAL-LEU (Galantamine-Leucine ester) | HeLa | 23.63 µM | [7] |

| GAL-VAL (Galantamine-Valine ester) | HeLa | 31.95 µM | [7] |

| Goniothalamin | HepG2 | 4.6 µM (MTT assay, 72h) | [8] |

| D-M159 (D-amino acid peptide) | HeLa | ~40 µM (in starvation) | [9] |

| D-Serine | HepG2 | Induced apoptosis, IC₅₀ determined for H₂O₂ co-treatment.[10] | [10] |

| D-Alanine | HepG2 | No significant apoptosis observed.[10] | [10] |

Signaling Pathways Modulated by D-Amino Acids

D-amino acids are not merely metabolic substrates; they can also act as signaling molecules, modulating key cellular pathways.

D-Serine and the NMDA Receptor

D-Serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission. While this signaling axis is most prominent in neuronal cells, NMDA receptors are also expressed in some cancer cells. The binding of both glutamate and a co-agonist like D-serine or glycine is required for the opening of the NMDA receptor's ion channel, leading to Ca²⁺ influx and the activation of downstream signaling cascades. Beyond its canonical ionotropic function, D-serine can also modulate non-ionotropic NMDA receptor signaling[9][11].

D-Aspartate and Testosterone Synthesis

In steroidogenic cells, D-aspartate has been shown to play a significant role in regulating the synthesis and release of testosterone. It acts on the hypothalamic-pituitary-gonadal axis and also directly on Leydig cells. D-Aspartate can stimulate the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is a key regulator of cholesterol transport into the mitochondria, the rate-limiting step in steroidogenesis. This signaling cascade can involve the activation of glutamate receptors and downstream pathways like ERK1/2[2][4][12][13].

D-Amino Acid-Induced Oxidative Stress

A common consequence of the metabolism of D-amino acids by DAO and DDO is the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). While low levels of ROS can act as signaling molecules, excessive production can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. This can trigger various cellular responses, including the activation of stress-response pathways like NF-κB, leading to inflammation and, in some cases, apoptosis[3][7][10][14][15][16]. In HepG2 cells, for example, D-alanine treatment led to increased H₂O₂ production and the upregulation of NF-κB and pro-inflammatory cytokines like TNF-α and IL-8[10][17].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of D-amino acid metabolism in cell culture.

Protocol 1: D-Amino Acid Oxidase (DAO) Activity Assay in Cell Lysates

This protocol is adapted from methods described for determining DAO activity in cell extracts[18][19][20].

Materials:

-

96-well microplate

-

Cell lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4, with protease inhibitors)

-

Developing solution:

-

100 mM D-amino acid (e.g., D-alanine or D-serine)

-

1 mM o-Dianisidine dihydrochloride (o-DNS) or 1.5 mM 4-aminoantipyrine (4-AAP) and 2 mM phenol

-

1 U/mL Horseradish peroxidase (HRP)

-

100 mM disodium pyrophosphate buffer, pH 8.5

-

-

Microplate reader

Procedure:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HeLa, MCF-7, HepG2) to the desired confluency in appropriate culture vessels.

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (crude cell extract) for the assay.

-

-

Enzyme Assay:

-

In a 96-well microplate, add 50 µL of the cell lysate to each well.

-

Add 150 µL of developing solution to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the absorbance at a wavelength appropriate for the chromogen used (e.g., 436 nm for o-DNS or 505 nm for 4-AAP).

-

-

Data Analysis:

-

Calculate the change in absorbance over time.

-

DAO activity can be expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute.

-

Protocol 2: HPLC Analysis of D-Amino Acids in Cell Culture Media

This protocol is a generalized procedure based on common methods for amino acid analysis in cell culture supernatants[10][16][21].

Materials:

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Derivatizing agents: o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.

-

Mobile phases (e.g., acetonitrile and a buffered aqueous solution)

-

Amino acid standards (both L- and D-isomers)

Procedure:

-

Sample Preparation:

-

Collect cell culture medium at different time points.

-

Centrifuge the medium to remove cells and debris.

-

Deproteinize the supernatant by adding a precipitating agent (e.g., perchloric acid or acetonitrile) followed by centrifugation.

-

Collect the deproteinized supernatant.

-

-

Derivatization:

-

In a vial, mix a known volume of the deproteinized sample with the derivatizing agent(s) (OPA and/or FMOC) in a borate buffer.

-

Allow the reaction to proceed for a specific time at room temperature. The derivatization can be automated using an autosampler.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized amino acids using a gradient elution with the mobile phases.

-

Detect the derivatives using a fluorescence detector (for OPA and FMOC) or a UV detector (for FMOC).

-

-

Data Analysis:

-

Identify the D-amino acid peaks by comparing their retention times with those of the standards.

-

Quantify the concentration of each D-amino acid by comparing the peak area with a standard curve.

-

Protocol 3: Measurement of Intracellular D-Amino Acids by Mass Spectrometry

This protocol outlines a general workflow for the sensitive and specific quantification of intracellular D-amino acids using LC-MS/MS.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

-

Chiral chromatography column or a chiral derivatizing agent

-

Extraction solvent (e.g., 80% methanol)

-

Internal standards (stable isotope-labeled D-amino acids)

Procedure:

-

Cell Culture and Metabolite Extraction:

-

Culture cells to the desired density.

-

Rapidly wash the cells with ice-cold PBS to remove extracellular amino acids.

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

-

Add internal standards to the cell extract.

-

Vortex and centrifuge to pellet protein and cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the extract into the LC-MS/MS system.

-

Separate the D- and L-amino acids using a chiral column or after derivatization with a chiral reagent.

-

Detect and quantify the D-amino acids using selected reaction monitoring (SRM) or by acquiring full scan high-resolution mass spectra.

-

-

Data Analysis:

-

Identify the D-amino acids based on their retention times and mass-to-charge ratios.

-

Quantify the intracellular concentrations by normalizing the peak areas of the endogenous D-amino acids to their corresponding stable isotope-labeled internal standards.

-

Experimental and Logical Workflows

Visualizing the experimental process can aid in the design and execution of studies on D-amino acid metabolism.

General Workflow for Investigating D-Amino Acid Metabolism in Cell Culture

Conclusion

The study of the metabolic fate of D-amino acids in cell culture is a rapidly evolving field with implications for cancer biology, neurobiology, and drug development. This guide provides a foundational understanding of the key metabolic pathways, quantitative data from common cell lines, and detailed experimental protocols to facilitate further research. The interplay between D-amino acid uptake, enzymatic conversion, and the subsequent impact on cellular signaling and oxidative stress highlights the complex and multifaceted roles of these "unnatural" isomers in mammalian cell physiology and pathology. Future investigations, aided by the methodologies outlined herein, will undoubtedly uncover further intricacies of D-amino acid metabolism and its potential as a therapeutic target.

References

- 1. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Dynamic profiling of intra- and extra-cellular L/D-amino acids metabolism in colorectal cell and intestinal epithelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. d-Amino acids differentially trigger an inflammatory environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Altered profiles and metabolism of l‐ and d‐amino acids in cultured human breast cancer cells vs. non‐tumorigenic human breast epithelial cells | Semantic Scholar [semanticscholar.org]

- 15. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cell lines ic50: Topics by Science.gov [science.gov]

- 19. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HeLa cells, Amino acids | Label: Amino acid, Mammalian cells | Centre for Proteome Research [liverpool.ac.uk]

- 21. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

A Technical Guide to the Physical and Chemical Properties of Fmoc-DL-Leu-OH-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-DL-Leu-OH-d10, a deuterated derivative of Fmoc-leucine. This isotopically labeled compound is a crucial tool in various research and development applications, particularly in peptide synthesis and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass shift, facilitating its use in tracer studies and pharmacokinetic profiling.[1]

Physicochemical Properties

Fmoc-DL-Leu-OH-d10 is a solid, typically appearing as a white to off-white powder.[2][3] Its key physical and chemical data are summarized in the tables below, compiled from various suppliers and databases.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-DL-leucine-d10 | [2] |

| Synonyms | Fmoc-DL-Leucine-d10, (CD3)2CDCD2CD(NH-Fmoc)CO2H | [2] |

| Molecular Formula | C₂₁H₁₃D₁₀NO₄ | [4][5] |

| Molecular Weight | 363.47 g/mol | [2][4][5] |

| CAS Number | 1190594-22-9 | [5][6][7] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Chemical Purity (Assay) | ≥99% (CP) | [2] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source |

| Appearance | Solid | [2][8] |

| Color | White to off-white | [3][8] |

| Melting Point | 152-156 °C (lit.) | [2][9] |

| Optical Activity | [α]20/D -25°, c = 0.5 in DMF (for L-form) | [2] |

| Mass Shift | M+10 | [2] |

Table 3: Solubility and Storage

| Property | Value | Source |

| Solubility | Slightly soluble in water; readily soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF) (data for non-deuterated form). | [10] Soluble in DMSO (≥35.3 mg/mL for D-form).[11] |

| Storage Conditions | Store refrigerated at 2-8°C, desiccated, and protected from light.[5][7] For long-term storage, -20°C is recommended.[8][11] |

Experimental Protocols

While specific, detailed experimental protocols for the analysis of Fmoc-DL-Leu-OH-d10 are proprietary to the manufacturers, the quality control of such compounds typically involves a suite of standard analytical techniques to confirm identity, purity, and isotopic enrichment. Below are generalized methodologies representative of those used.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of the compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or 265 nm, corresponding to the Fmoc group.

-

Procedure: A sample solution is prepared by dissolving a known amount of Fmoc-DL-Leu-OH-d10 in the mobile phase or a suitable organic solvent. The solution is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment Confirmation

MS is employed to confirm the molecular weight and the degree of deuterium incorporation.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive or negative ion mode.

-

Procedure: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with an LC system. The resulting mass spectrum will show a peak corresponding to the molecular ion of Fmoc-DL-Leu-OH-d10. The isotopic distribution of this peak is analyzed to confirm the M+10 mass shift and the high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are used to confirm the chemical structure. The absence of signals in the ¹H NMR spectrum at positions where deuterium has been incorporated provides evidence of successful deuteration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl₃).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the respective NMR spectra are acquired. The chemical shifts, coupling constants, and signal intensities are analyzed to confirm the structure and the absence of protons at the labeled positions.

Visualizations

Workflow for Quality Control Analysis

The following diagram illustrates a typical workflow for the quality control analysis of Fmoc-DL-Leu-OH-d10, ensuring its identity, purity, and isotopic labeling meet the required specifications before its use in research or manufacturing.

Caption: Quality Control Workflow for Fmoc-DL-Leu-OH-d10.

Application in Peptide Synthesis